molecular formula C20H17ClN4O4S B6455843 2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548987-33-1

2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455843
CAS No.: 2548987-33-1
M. Wt: 444.9 g/mol
InChI Key: UTWIQIUOYYZQPJ-UHFFFAOYSA-N
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Description

The compound 2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic molecule featuring a benzothiadiazine core fused with a 1,2,4-oxadiazole substituent. Its structure includes:

  • A 5-chloro-2-methylphenyl group at position 2, enhancing lipophilicity and influencing receptor binding.
  • A 3-cyclopropyl-1,2,4-oxadiazole moiety at position 4, contributing to metabolic stability and bioavailability .

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-12-6-9-14(21)10-16(12)25-20(26)24(11-18-22-19(23-29-18)13-7-8-13)15-4-2-3-5-17(15)30(25,27)28/h2-6,9-10,13H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWIQIUOYYZQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Features
Compound ID Core Structure Substituents/Modifications Potential Applications
Target Compound Benzothiadiazine + Oxadiazole 5-Chloro-2-methylphenyl, Cyclopropyl-oxadiazole Hypothetical enzyme inhibition
942034-80-2 1,2,4-Oxadiazole 5-Chloro-2,4-dimethoxyphenyl, Methyl-triazole Antimicrobial/antiviral screening
1170826-45-5 Benzothiazole + Butanamide Chloro-benzothiazolyl, Dimethylaminoethyl Kinase inhibition (e.g., cancer)
1219174-95-4 Morpholineacetamide Tricyclodecane, Hydrochloride salt Neurological modulation
Key Observations:

Benzothiadiazine vs. Oxadiazole Cores :

  • The target compound’s benzothiadiazine core distinguishes it from simpler oxadiazole-based analogs (e.g., 942034-80-2). Benzothiadiazines are associated with anticonvulsant and antihypertensive activities, whereas 1,2,4-oxadiazoles are often optimized for metabolic stability .

Substituent Effects: The cyclopropyl group on the oxadiazole ring in the target compound may enhance membrane permeability compared to methoxy or methyl groups in analogs like 942034-80-2.

Synthetic Feasibility :

  • Analogous compounds (e.g., 942034-80-2) are synthesized via cycloaddition or coupling reactions, suggesting the target compound may follow similar pathways. However, the benzothiadiazine core likely requires additional steps, such as sulfonamide cyclization .

Pharmacokinetic and Thermodynamic Comparisons

No direct pharmacokinetic data for the target compound is available in the provided evidence. However, inferences can be drawn from structural analogs:

  • Lipophilicity : The cyclopropyl and chloro-methyl groups increase logP compared to polar analogs like 1219174-95-4, favoring blood-brain barrier penetration.
  • Metabolic Stability : The oxadiazole ring is resistant to oxidative metabolism, a trait shared with 942034-80-2 .

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